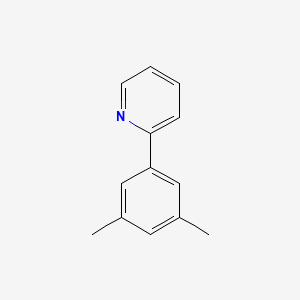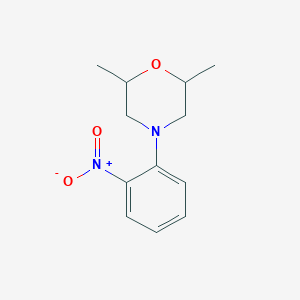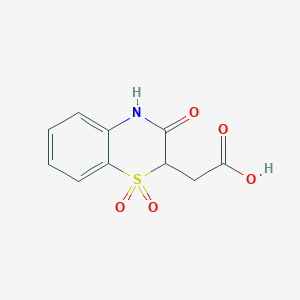
2-(1,1,3-Trioxo-4H-1lambda6,4-benzothiazin-2-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(1,1,3-Trioxo-4H-1lambda6,4-benzothiazin-2-yl)acetic acid” is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide, for example, antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators etc., are reported .
Molecular Structure Analysis
The parent thiadiazine structures have a molecular formula C3H4N2S, in which the sulfur atom is adjacent to at least one ring nitrogen atom . If the sulfur atom exhibits a valency other than 2, then the valency is indicated by including the small Greek letter λ after the numeral that specifies the ring sulfur atom, followed by a superscript numeral to show the valency of the sulfur atom .Physical And Chemical Properties Analysis
The compound “2-(1,1,3-Trioxo-4H-1lambda6,4-benzothiazin-2-yl)acetic acid” has a molecular weight of 255.25 .Wissenschaftliche Forschungsanwendungen
Synthesis of Mesoionic Triazolones
This compound has been used in the synthesis of mesoionic triazolones via a formal [3+2] cycloaddition . The process involves the reaction between 4-phenyl-1,2,4-triazoline-3,5-dione and alkynes, resulting in the formation of unprecedented mesoionic triazolones .
Antimicrobial Activity
The 1,2,4-benzothiadiazine-1,1-dioxide ring, which is a part of this compound, has been reported to have antimicrobial activity . This makes it a potential candidate for the development of new antimicrobial drugs.
Antiviral Activity
The compound has also been reported to have antiviral activity . This suggests that it could be used in the development of antiviral drugs.
Antihypertensive Activity
The 1,2,4-benzothiadiazine-1,1-dioxide ring has been reported to have antihypertensive activity . This means that the compound could potentially be used in the treatment of high blood pressure.
Antidiabetic Activity
The compound has been reported to have antidiabetic activity . This suggests that it could be used in the treatment of diabetes.
Anticancer Activity
The 1,2,4-benzothiadiazine-1,1-dioxide ring has been reported to have anticancer activity . This means that the compound could potentially be used in the treatment of cancer.
KATP Channel Activators
A series of 4H-1,2,4-benzothiadiazine-1,1-dioxides, which include this compound, have been reported and evaluated as KATP channel activators . This suggests potential applications in the regulation of insulin release and vascular smooth muscle tissue function.
AMPA Receptor Modulators
The compound has been reported to have activity as an AMPA receptor modulator . This suggests potential applications in the treatment of neurological disorders.
Safety and Hazards
The compound “2-(1,1,3-Trioxo-4H-1lambda6,4-benzothiazin-2-yl)acetic acid” is associated with several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
Zukünftige Richtungen
The 1,2,4-benzothiadiazine-1,1-dioxide ring, which is related to “2-(1,1,3-Trioxo-4H-1lambda6,4-benzothiazin-2-yl)acetic acid”, has been the subject of ongoing research due to its various biological activities . Future research may continue to explore the potential applications of this compound in areas such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer treatments, KATP channel activators, and AMPA receptor modulators .
Eigenschaften
IUPAC Name |
2-(1,1,3-trioxo-4H-1λ6,4-benzothiazin-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5S/c12-9(13)5-8-10(14)11-6-3-1-2-4-7(6)17(8,15)16/h1-4,8H,5H2,(H,11,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNNVTRKSKWKNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(S2(=O)=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1,3-Trioxo-4H-1lambda6,4-benzothiazin-2-yl)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

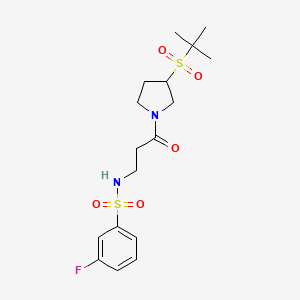
![1-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-(1-methylindol-3-yl)ethanone](/img/structure/B2705937.png)

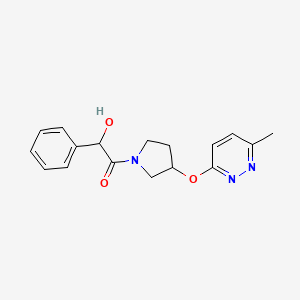
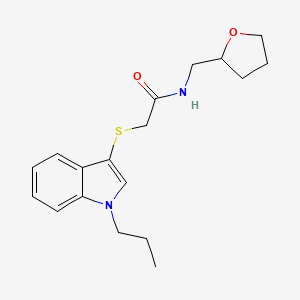
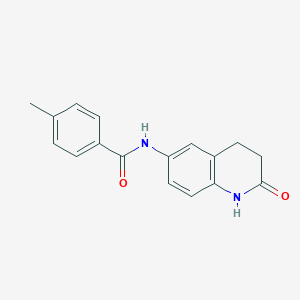

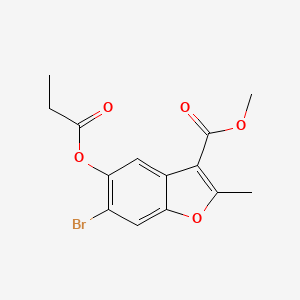

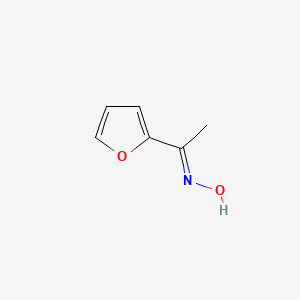
![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)pyrrolidin-3-yl]acetic acid](/img/structure/B2705952.png)
